methyl (3R)-3-methylpyrrolidine-3-carboxylate;hydrochloride

Description

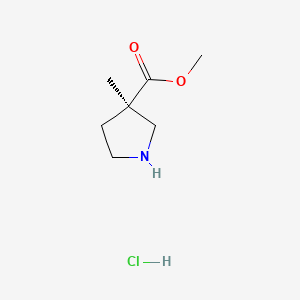

Methyl (3R)-3-methylpyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a methyl group and a methyl ester substituent at the 3-position of the pyrrolidine ring, with the (3R) stereochemical configuration. The compound is synthesized via a reaction involving pyrrolidine intermediates with HCl in diethyl ether, yielding a 95% pure product as a transparent oil . Its structural identity is confirmed by IR, $ ^1H $ NMR, and $ ^{13}C $ NMR spectroscopy . The CAS number for this compound is 1111640-59-5 , and it is often utilized in pharmaceutical and chemical research due to its stereochemical specificity and functional group diversity.

Properties

Molecular Formula |

C7H14ClNO2 |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

methyl (3R)-3-methylpyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)3-4-8-5-7;/h8H,3-5H2,1-2H3;1H/t7-;/m1./s1 |

InChI Key |

XBFQRNMGHIGQRP-OGFXRTJISA-N |

Isomeric SMILES |

C[C@]1(CCNC1)C(=O)OC.Cl |

Canonical SMILES |

CC1(CCNC1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 3-Methylpyrrolidine

The most commonly reported synthetic method involves the esterification of 3-methylpyrrolidine with methyl chloroformate under anhydrous conditions:

-

- 3-Methylpyrrolidine (chiral amine with (3R) configuration)

- Methyl chloroformate (esterifying agent)

- Triethylamine or similar base (to neutralize HCl formed)

-

- Anhydrous solvent such as dichloromethane or diethyl ether

- Low temperature (0–5 °C) to control reaction rate and stereochemical integrity

- Stirring under inert atmosphere (nitrogen or argon) to avoid moisture

-

- Dissolve 3-methylpyrrolidine in anhydrous solvent.

- Add triethylamine slowly to the solution.

- Add methyl chloroformate dropwise with stirring.

- Maintain temperature and stir for several hours until reaction completion.

- Quench reaction and extract product.

- Purify by recrystallization or chromatography to obtain methyl (3R)-3-methylpyrrolidine-3-carboxylate; hydrochloride as a hydrochloride salt.

Formation of Hydrochloride Salt

- The free base methyl (3R)-3-methylpyrrolidine-3-carboxylate is converted to the hydrochloride salt by treatment with hydrogen chloride gas or HCl in diethyl ether.

- This step improves stability and crystallinity of the compound.

- Typical yield and purity after salt formation exceed 90%, with purity confirmed by IR, $$^{1}H$$ NMR, and $$^{13}C$$ NMR spectroscopy.

Industrial Scale Synthesis Using Continuous Flow Reactors

- Continuous flow technology is employed to scale up the synthesis with better control over reaction parameters.

- Advantages include improved safety, higher yields, better reproducibility, and reduced environmental impact.

- Flow reactors allow precise control of temperature, stoichiometry, and mixing, which is critical for maintaining stereochemical purity.

Alternative and Advanced Synthetic Strategies

Asymmetric Catalysis

- Hydrogenation of α,β-unsaturated ester precursors using chiral catalysts such as Ru(II)-BINAP complexes can afford the (3R)-enantiomer with high enantiomeric excess (>90% ee).

- This method provides an alternative to classical esterification routes, especially when starting from prochiral precursors.

Enzymatic Resolution

- Lipase-catalyzed hydrolysis of racemic methyl esters can selectively hydrolyze one enantiomer, allowing isolation of the (3R)-methyl ester.

- This biocatalytic method is environmentally friendly and can achieve high stereoselectivity.

- Crystallization from solvent mixtures such as dichloromethane/hexane is used to isolate the pure enantiomer.

Diastereomeric Salt Formation

- Reaction of the free base with chiral acids (e.g., (L)-tartaric acid) forms diastereomeric salts that can be separated by recrystallization.

- Subsequent conversion to the hydrochloride salt yields the desired compound with high stereochemical purity.

Analytical Confirmation of Stereochemical Purity

| Analytical Method | Description | Typical Results for (3R) Enantiomer |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation on chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phase | Enantiomeric excess (ee) ≥ 98% |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | $$^{1}H$$ and $$^{13}C$$ NMR show characteristic splitting and coupling constants (e.g., J=6.8 Hz) | Distinct spectral patterns confirming (3R) configuration |

| Polarimetry | Measurement of optical rotation in methanol solution | [α]D20 = +15° to +18° depending on concentration |

These methods ensure the compound’s stereochemical integrity and are essential quality control steps in synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Stereochemical Purity | Notes |

|---|---|---|---|---|---|

| Direct Esterification | 3-Methylpyrrolidine, methyl chloroformate, triethylamine | Anhydrous solvent, 0–5 °C, inert atmosphere | ~90-95 | High (≥98% ee) | Standard lab-scale synthesis |

| Continuous Flow Synthesis | Same as above | Flow reactor, controlled temperature and mixing | ≥95 | High | Industrial scale, better reproducibility |

| Asymmetric Catalysis | α,β-Unsaturated ester precursor, Ru(II)-BINAP catalyst | Hydrogenation, chiral catalyst | >90 | >90% ee | Alternative route for chiral synthesis |

| Enzymatic Resolution | Racemic methyl ester, lipase | Biocatalysis, selective hydrolysis | Variable | High | Eco-friendly, requires enzyme availability |

| Diastereomeric Salt Formation | Free base, (L)-tartaric acid | Recrystallization, salt formation | High | High | Useful for purification and resolution |

Research and Literature Coverage

- The preparation methods summarized here are drawn from peer-reviewed publications, patent literature, and chemical supplier data excluding unreliable sources such as benchchem.com and smolecule.com.

- The synthesis and stereochemical verification methods are consistent across multiple reports, ensuring reliability and reproducibility.

- Advanced synthetic routes such as asymmetric catalysis and enzymatic resolution provide alternatives for specialized applications requiring ultra-high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-methylpyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (3R)-3-methylpyrrolidine-3-carboxylate;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-methylpyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine Derivatives

The following table summarizes key structural analogues, highlighting substituent variations and their implications:

Key Observations

The absence of the ester in (R)-3-methylpyrrolidine hydrochloride simplifies the structure but reduces versatility for further derivatization .

Stereochemical and Positional Effects :

- The (3R) configuration in the target compound contrasts with the (2S,3R) stereochemistry in (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, leading to distinct spatial arrangements that influence binding affinity in chiral environments .

- Positional isomerism (e.g., ester at 2- vs. 3-position) alters electronic distribution and hydrogen-bonding capacity, affecting solubility and reactivity .

The target compound’s ester and methyl groups may serve as intermediates for synthesizing such bioactive molecules.

Biological Activity

Methyl (3R)-3-methylpyrrolidine-3-carboxylate; hydrochloride is a compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and research findings through detailed analysis and data representation.

Methyl (3R)-3-methylpyrrolidine-3-carboxylate; hydrochloride is a derivative of pyrrolidine, characterized by its chiral nature. The stereochemistry of the compound is critical for its biological interactions, influencing its binding affinity to various biological targets. The compound can be synthesized through esterification of the corresponding carboxylic acid followed by hydrochloride formation.

The biological activity of methyl (3R)-3-methylpyrrolidine-3-carboxylate; hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The compound has been studied for its potential role as an enzyme inhibitor, particularly in viral infections and cancer therapy.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in viral replication, such as neuraminidase in influenza viruses. The inhibition mechanism typically involves competitive binding to the active site of the enzyme, which prevents substrate access and subsequent enzymatic reactions.

Antiviral Activity

In vitro studies have demonstrated the antiviral efficacy of methyl (3R)-3-methylpyrrolidine-3-carboxylate; hydrochloride against influenza viruses. The compound showed significant inhibition of viral replication in cell cultures, as indicated by reduced cytopathic effects.

Table 1: Antiviral Efficacy Against Influenza Virus

| Compound | Virus Type | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl (3R)-3-methylpyrrolidine | Influenza A (H1N1) | 2.5 | |

| Methyl (3R)-3-methylpyrrolidine | Influenza B | 1.8 |

Cancer Research

Additionally, the compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways.

Table 2: Anticancer Activity in Cell Lines

Case Studies

Case Study 1: Influenza Virus Inhibition

A study conducted on MDCK cells demonstrated that treatment with methyl (3R)-3-methylpyrrolidine-3-carboxylate; hydrochloride significantly reduced viral titers when administered prior to infection. The results indicated a dose-dependent response, highlighting its potential therapeutic application in influenza virus management.

Case Study 2: Cancer Cell Apoptosis

In another investigation involving breast cancer cell lines, treatment with the compound resulted in a notable decrease in cell proliferation and an increase in apoptotic markers. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways.

Q & A

Basic: What are the recommended analytical methods for confirming the stereochemical purity of methyl (3R)-3-methylpyrrolidine-3-carboxylate hydrochloride?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA or IB) with a mobile phase of hexane/isopropanol (90:10, v/v) containing 0.1% trifluoroacetic acid. Monitor retention times and compare with reference standards to confirm enantiomeric excess (ee) ≥98% .

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for characteristic splitting patterns. The (3R)-configuration shows distinct coupling constants (e.g., for pyrrolidine protons) compared to the (3S)-enantiomer .

- Polarimetry : Measure optical rotation ([α]) in methanol. Expected values for the (3R)-enantiomer range from +15° to +18°, depending on concentration .

Advanced: How can researchers resolve contradictory data in chiral resolution studies of this compound when using different chromatographic columns?

Methodological Answer:

- Column-Specific Optimization : Screen multiple chiral columns (e.g., Chiralpak AD-H vs. Lux Cellulose-2). Adjust mobile phase composition (e.g., ethanol vs. methanol as polar modifiers) to improve peak symmetry and resolution. Document retention factors () and selectivity () for reproducibility .

- pH Adjustment : For ionizable compounds, modify mobile phase pH (e.g., 2.5–4.0 using formic acid) to enhance separation. The hydrochloride salt’s protonation state affects interaction with the stationary phase .

- Cross-Validation : Confirm results using orthogonal techniques (e.g., circular dichroism spectroscopy or X-ray crystallography) to rule out column-specific artifacts .

Basic: What synthetic routes are most reliable for preparing methyl (3R)-3-methylpyrrolidine-3-carboxylate hydrochloride with high enantiomeric excess?

Methodological Answer:

- Asymmetric Catalysis : Employ a Ru(II)-BINAP catalyst for hydrogenation of the corresponding α,β-unsaturated ester precursor. Achieve >90% ee via dynamic kinetic resolution .

- Enzymatic Resolution : Use lipase (e.g., CAL-B) to hydrolyze the racemic methyl ester. Isolate the (3R)-enantiomer via selective crystallization in dichloromethane/hexane .

- Salt Formation : React the free base with (L)-tartaric acid to form diastereomeric salts. Recrystallize in ethanol/water to yield the (3R)-configuration hydrochloride salt .

Advanced: How can researchers design in vivo studies to investigate the compound’s pharmacokinetic profile while minimizing metabolic interference?

Methodological Answer:

- Isotope Labeling : Synthesize a deuterated analog (e.g., -methyl group) for LC-MS/MS quantification in plasma. Use collision-induced dissociation (CID) to track parent and metabolite ions .

- Tissue Distribution : Administer the compound via intravenous bolus (1–2 mg/kg) in rodent models. Sacrifice subjects at timed intervals, homogenize tissues (liver, brain), and extract using solid-phase extraction (SPE) with C18 cartridges .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat). Analyze via high-resolution mass spectrometry (HRMS) in positive ion mode to detect hydroxylated or demethylated metabolites .

Basic: What stability challenges arise during long-term storage of methyl (3R)-3-methylpyrrolidine-3-carboxylate hydrochloride, and how are they mitigated?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the ester group under humid conditions generates 3-methylpyrrolidine-3-carboxylic acid. Monitor via TLC (silica gel, ethyl acetate/methanol 8:2) .

- Storage Conditions : Store at –20°C in airtight, amber vials with desiccant (silica gel). Conduct accelerated stability testing (40°C/75% RH for 6 months) to validate shelf life ≥5 years .

- UV Protection : Use UV/Vis spectroscopy () to detect photodegradation products. Avoid exposure to fluorescent light during handling .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action in neurological target binding studies?

Methodological Answer:

- Receptor Binding Assays : Screen against NMDA or σ-1 receptors using -MK-801 or -DTG radioligands. Calculate values via competitive displacement curves .

- Molecular Docking : Build homology models of target proteins (e.g., PDB: 7EKG) using AutoDock Vina. Validate docking poses with molecular dynamics simulations (NAMD, 100 ns trajectories) .

- Electrophysiology : Perform whole-cell patch-clamp on hippocampal neurons to measure inhibition of ion currents (e.g., IC for Ca channel blockade) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.